R-(-)-N6-(2-Phenyl-isopropyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is a synthetic adenosine analog known for its high affinity and selectivity towards adenosine receptors, particularly the A1 receptor. This compound is often used in scientific research to study the physiological and pharmacological effects of adenosine receptor activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-N6-(2-Phenyl-isopropyl)adenosine typically involves the alkylation of adenosine with a suitable phenyl-isopropyl halide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
R-(-)-N6-(2-Phenyl-isopropyl)adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the adenosine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated analogs.
Scientific Research Applications
R-(-)-N6-(2-Phenyl-isopropyl)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study nucleophilic substitution and other organic reactions.
Biology: Employed in studies of adenosine receptor function and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiac arrhythmias and neurodegenerative diseases.
Industry: Utilized in the development of adenosine receptor agonists and antagonists for pharmaceutical applications.
Mechanism of Action
R-(-)-N6-(2-Phenyl-isopropyl)adenosine exerts its effects by binding to adenosine receptors, particularly the A1 receptor. This binding activates the receptor, leading to a cascade of intracellular signaling events. The primary pathway involves the inhibition of adenylate cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates various physiological processes such as heart rate, neurotransmitter release, and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- N6-Cyclopentyladenosine (CPA)
- N6-(L-2-Phenyl-isopropyl)adenosine (L-PIA)
- N6-(D-2-Phenyl-isopropyl)adenosine (D-PIA)
Uniqueness
R-(-)-N6-(2-Phenyl-isopropyl)adenosine is unique due to its high selectivity for the A1 adenosine receptor and its potent agonistic activity. This makes it a valuable tool in research for dissecting the roles of adenosine receptors in various physiological and pathological processes.
Properties
Molecular Formula |
C29H36IN5O4 |
---|---|
Molecular Weight |
645.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(2R)-1-phenylpropan-2-yl]amino]purin-9-yl]oxolane-3,4-diol;1-iodo-2,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C19H23N5O4.C10H13I/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19;1-6-5-10(11)9(4)8(3)7(6)2/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23);5H,1-4H3/t11-,13-,15-,16-,19-;/m1./s1 |
InChI Key |
VDSXMPKUZDKEFM-DAGOYZIWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1C)C)C)I.C[C@H](CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C)C)I.CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.